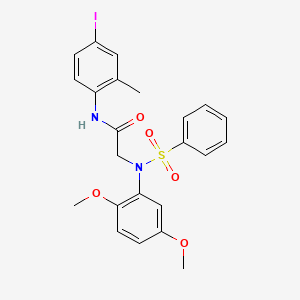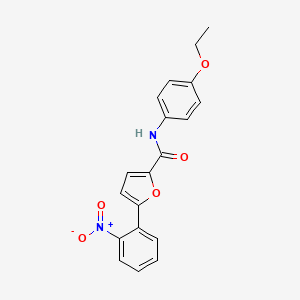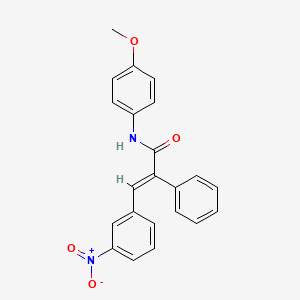![molecular formula C21H26N2O3S B3551549 N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B3551549.png)
N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide, also known as CP-809,101, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor found in the central nervous system. CP-809,101 has been studied extensively for its potential use in the treatment of various neurological disorders, including addiction, schizophrenia, and Parkinson's disease.
Mecanismo De Acción
N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide acts as a selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor found in the central nervous system. By blocking the activity of this receptor, this compound reduces the release of dopamine in certain areas of the brain, which can lead to a reduction in drug-seeking behavior and other symptoms associated with addiction, as well as improvements in cognitive function and motor function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on dopamine release, this compound has been shown to increase the levels of other neurotransmitters, such as norepinephrine and acetylcholine, in certain areas of the brain. This may contribute to its effects on cognitive function and motor function. This compound has also been shown to reduce the activity of certain brain regions, such as the prefrontal cortex and the amygdala, which are involved in addiction and other neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide for lab experiments is its high selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other dopamine receptors. In addition, this compound has been shown to have a long half-life in animal models, which allows for sustained effects over a period of time. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide. One area of interest is its potential use in combination with other drugs for the treatment of addiction and other neurological disorders. For example, this compound may be used in combination with other dopamine receptor antagonists or agonists to achieve greater therapeutic effects. Another area of interest is the development of new formulations or delivery methods for this compound to improve its solubility and bioavailability. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound in animal models and humans.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to reduce drug-seeking behavior and relapse in animal models of addiction. It has also been shown to improve cognitive function and reduce symptoms of schizophrenia in animal models. In addition, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to improve motor function in animal models.
Propiedades
IUPAC Name |
N-cyclopentyl-4-[(2-methylphenyl)methyl-methylsulfonylamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-16-7-3-4-8-18(16)15-23(27(2,25)26)20-13-11-17(12-14-20)21(24)22-19-9-5-6-10-19/h3-4,7-8,11-14,19H,5-6,9-10,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZGBZLGFAKACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(C2=CC=C(C=C2)C(=O)NC3CCCC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-chlorobenzyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B3551469.png)
![N-(2,4-dimethylphenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3551475.png)
![ethyl (4-{[(3,5-dimethylphenyl)amino]sulfonyl}phenoxy)acetate](/img/structure/B3551483.png)
![N~1~-mesityl-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3551487.png)
![N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3551494.png)
![2-[benzyl(methylsulfonyl)amino]-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B3551501.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}glycinamide](/img/structure/B3551524.png)
![5,7-diisopropyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B3551528.png)

![N~1~-(2,5-dichlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3551542.png)
![N-benzyl-2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3551545.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(2-chloro-5-trifluoromethyl-phenyl)-methanesulfonamide](/img/structure/B3551547.png)